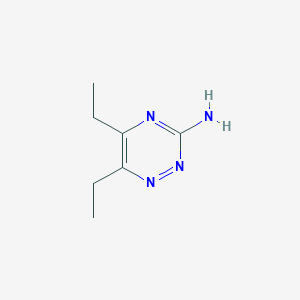

Diethyl-1,2,4-triazin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

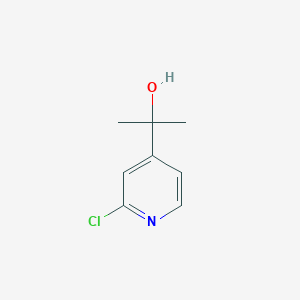

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves reactions with coupling reagents such as boronic acids, and terminal alkynes in the presence of a palladium catalyst . Other reactions such as amination of the triazine at position 5, followed by electrophilic reactions with phenyl isocyanates and benzoyl chlorides, are performed to form new monoureido and benzoylated compounds .

Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .

Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For example, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives can vary widely. For example, 3-amino-1,2,4-triazine appears as an orange powder .

科学的研究の応用

Reactivity and Synthesis

- Diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate shows potential for selective monoamide formation through reactions with primary and secondary aliphatic amines. This compound undergoes nucleophilic attack at the carbon atom at position 4 of the imidazo[1,5-с][1,2,4]triazine system. Such reactivity enables the synthesis of various compounds like imidazo-[1',5':3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and imidazo[1',5':3,4][1,2,4]triazino[5,6-b][1,5]benzodiazepines, as well as (pyrazol-4-ylidenehydrazino)imidazoles (Sadchikova & Mokrushin, 2014).

Applications in Metal Ion Adsorption

- Triazine-based dendrimers with a poly(ethylene glycol) core, synthesized using a compound related to diethyl-1,2,4-triazin-3-amine, have demonstrated effective metal ion adsorption capabilities. These dendrimers show potential for selectively adsorbing metal ions like Cu+2, Ni+2, and Zn+2, which could be valuable in various industrial and environmental applications (Golikand, Didehban, & Irannejad, 2012).

Enantioselective Reactions

- The compound shows promise in enantioselective reactions. For example, 4-Arylideneamino-3-mercapto-6-methyl-4H-1,2,4-triazin-5-ones have been used as substrates in enantioselective diethylzinc addition reactions. These reactions yield high enantiomeric excesses, making them useful in the synthesis of specific chiral compounds (El-Shehawy, 2006).

Chemical Transformation and Biological Activity

- The structural versatility of 1,2,4-triazines, including derivatives of diethyl-1,2,4-triazin-3-amine, allows for the creation of compounds with potential biological activity. These derivatives can influence biochemical processes, suggesting their applicability in medicinal chemistry and drug development (Fedotov & Hotsulia, 2022).

Safety And Hazards

将来の方向性

Research on 1,2,4-triazine derivatives continues to be a significant focus due to their potential pharmacological activities and applications in high energy materials . Future work may explore the modification and optimization of different electrophiles and carbon–carbon coupling on mono- and di-amino-1,2,4-triazine .

特性

IUPAC Name |

5,6-diethyl-1,2,4-triazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3,(H2,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQZUYWMLBVGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC(=N1)N)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl-1,2,4-triazin-3-amine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2628618.png)

![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)

![2-furyl-N-{1-[(4-methylphenyl)sulfonyl]-2-oxo-2-[4-(2-thienylcarbonyl)piperazi nyl]ethyl}carboxamide](/img/structure/B2628623.png)

![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2628634.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2628637.png)